molecular formula C16H17FN2O2 B4885764 2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide

2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B4885764
M. Wt: 288.32 g/mol
InChI Key: OUHDSYACQFKUMG-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide is an organic compound that features a fluorophenoxy group and a pyridinylmethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the 4-fluorophenoxy intermediate.

    Coupling with Pyridin-2-ylmethylamine: The intermediate is then reacted with pyridin-2-ylmethylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the pyridinylmethyl group may facilitate interactions with specific amino acid residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a bromine atom instead of a fluorine atom.

    2-(4-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can enhance its potential as a drug candidate or material component.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHDSYACQFKUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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